molecular formula C13H17N3O B14240949 Ethanamine, 2-[(1-methyl-1H-pyrazol-5-yl)phenylmethoxy]- CAS No. 251450-07-4

Ethanamine, 2-[(1-methyl-1H-pyrazol-5-yl)phenylmethoxy]-

Cat. No.: B14240949
CAS No.: 251450-07-4
M. Wt: 231.29 g/mol
InChI Key: KZPSJKXOPDZLRH-UHFFFAOYSA-N
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Description

Ethanamine, 2-[(1-methyl-1H-pyrazol-5-yl)phenylmethoxy]- is a complex organic compound known for its unique structure and diverse applications This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanamine, 2-[(1-methyl-1H-pyrazol-5-yl)phenylmethoxy]- typically involves the reaction of a pyrazole derivative with a phenylmethoxy group. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts to facilitate the reaction. The process may involve multiple steps, including the formation of intermediate compounds, which are then further reacted to produce the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and improved efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethanamine, 2-[(1-methyl-1H-pyrazol-5-yl)phenylmethoxy]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce different oxidized derivatives, while reduction can yield various amine compounds.

Scientific Research Applications

Ethanamine, 2-[(1-methyl-1H-pyrazol-5-yl)phenylmethoxy]- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Ethanamine, 2-[(1-methyl-1H-pyrazol-5-yl)phenylmethoxy]- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. For example, as a calcitonin gene-related peptide antagonist, it may inhibit the activity of this peptide, which is involved in pain signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanamine, 2-[(1-methyl-1H-pyrazol-5-yl)phenylmethoxy]- is unique due to its specific combination of functional groups and the presence of the pyrazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-[(2-methylpyrazol-3-yl)-phenylmethoxy]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-16-12(7-9-15-16)13(17-10-8-14)11-5-3-2-4-6-11/h2-7,9,13H,8,10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZPSJKXOPDZLRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(C2=CC=CC=C2)OCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20464064
Record name Ethanamine, 2-[(1-methyl-1H-pyrazol-5-yl)phenylmethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20464064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251450-07-4
Record name Ethanamine, 2-[(1-methyl-1H-pyrazol-5-yl)phenylmethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20464064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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